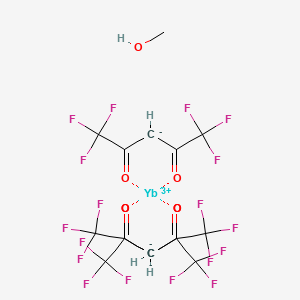![molecular formula C16H34O8 B13116598 2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol CAS No. 4435-25-0](/img/structure/B13116598.png)
2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15,18,21-Heptaoxatricosan-1-ol is a chemical compound with the molecular formula C16H34O9. It is a type of polyethylene glycol derivative, characterized by the presence of multiple ether linkages and a terminal hydroxyl group. This compound is known for its solubility in water and various organic solvents, making it useful in a range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a hydroxyl-containing compound. The reaction is usually carried out under controlled conditions, with the presence of a catalyst like potassium hydroxide to facilitate the polymerization process .
Industrial Production Methods: On an industrial scale, the production of 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol involves the use of large reactors where ethylene oxide is added to the initiator in a continuous or batch process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired molecular weight and distribution of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or azides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as thionyl chloride or sodium azide are employed for substitution reactions
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethers.
Substitution: Formation of halides or azides
Applications De Recherche Scientifique
3,6,9,12,15,18,21-Heptaoxatricosan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems to improve the bioavailability of therapeutic agents.
Industry: Applied in the formulation of cosmetics, lubricants, and surfactants .
Mécanisme D'action
The mechanism of action of 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol largely depends on its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The multiple ether linkages and terminal hydroxyl group allow it to form stable complexes with other molecules, enhancing their solubility and stability .
Comparaison Avec Des Composés Similaires
- 23-Azido-3,6,9,12,15,18,21-Heptaoxatricosan-1-ol
- 23-Amino-3,6,9,12,15,18,21-Heptaoxatricosan-1-ol
- 23-Bromo-3,6,9,12,15,18,21-Heptaoxatricosan-1-ol
Uniqueness: 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring solubility in both water and organic solvents .
Propriétés
Numéro CAS |
4435-25-0 |
|---|---|
Formule moléculaire |
C16H34O8 |
Poids moléculaire |
354.44 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C16H34O8/c1-2-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-3-17/h17H,2-16H2,1H3 |
Clé InChI |
PJWQOENWHPEPKI-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine](/img/structure/B13116523.png)
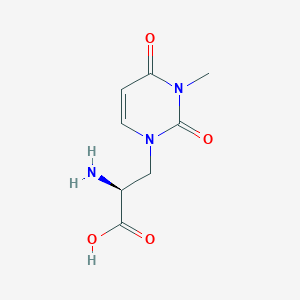


![2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)
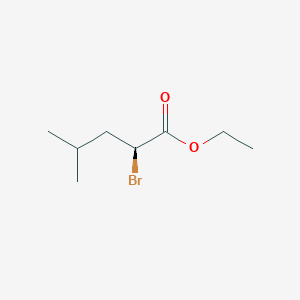
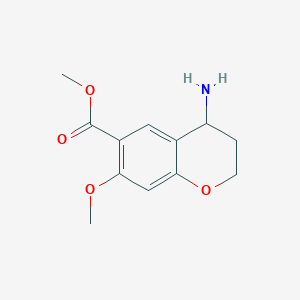
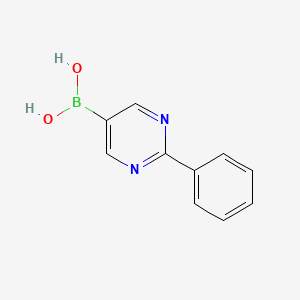
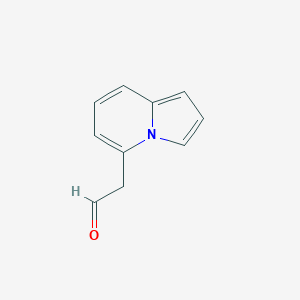

![Benzo[d]thiazole-6-carbohydrazide](/img/structure/B13116578.png)

